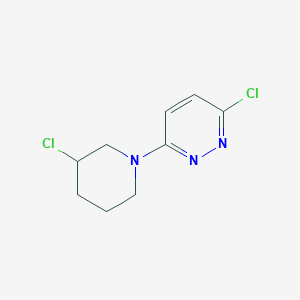

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine

Description

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with chlorine at position 3 and a 3-chloropiperidine moiety at position 4. This structure is synthesized via nucleophilic substitution reactions, typically involving 3,6-dichloropyridazine and a substituted piperidine or piperazine derivative under reflux conditions .

Properties

IUPAC Name |

3-chloro-6-(3-chloropiperidin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-2-1-5-14(6-7)9-4-3-8(11)12-13-9/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKBDTRGSAJUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671656 | |

| Record name | 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185310-37-5 | |

| Record name | 3-Chloro-6-(3-chloro-1-piperidinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185310-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 3-chloropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield partially or fully reduced pyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been studied as potential inhibitors of kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyridazine derivatives are often modified at positions 3 and 6 to optimize biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Piperazine vs. Piperidine Substituents : Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to the presence of secondary amines, whereas piperidine analogs (e.g., target compound) may have higher lipophilicity, influencing membrane permeability .

- Aryl vs.

Key Observations :

- Nucleophilic Substitution: Dominant for piperidine/piperazine derivatives, requiring polar solvents (e.g., ethanol) and elevated temperatures .

- Condensation Reactions : Used for hydrazine-based derivatives, enabling the formation of Schiff bases but requiring precise stoichiometry .

Pharmacological and Physicochemical Properties

Table 3: Comparative Physicochemical and Pharmacological Data

Key Observations :

- Bioactivity : Aryl-substituted pyridazines () show strong central nervous system (CNS) activity, while piperazine derivatives () demonstrate improved bioavailability profiles .

Biological Activity

3-Chloro-6-(3-chloropiperidin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridazine ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms. The presence of chlorine atoms may influence the lipophilicity and reactivity of the compound, making it a candidate for further biological evaluation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Studies

A study on related pyridazine compounds revealed their effectiveness against various human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). The most potent derivatives were selected for further analysis based on their ability to induce apoptosis and alter cell cycle dynamics .

The findings indicated that these compounds could significantly increase the sub-G1 population, which is associated with apoptotic cells. This suggests that this compound may also possess similar anticancer properties.

Enzymatic Targeting

In silico studies have proposed CDK2 as a potential target for pyridazine derivatives. Compounds exhibiting high binding affinity to CDK2 showed promising results in inhibiting its activity, leading to reduced proliferation of cancer cells. This highlights the importance of further exploring the enzyme inhibition capabilities of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.